N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide
Description
This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with a 3-(trifluoromethyl)benzamide moiety. Its molecular formula is C₂₀H₂₁F₃N₂O₃S, with a molecular weight of 426.45 g/mol .
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-4-6-14-8-9-17(13-18(14)25)24-19(26)15-5-3-7-16(12-15)20(21,22)23/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQAGOARUBONSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions
Stepwise Synthesis: : The synthesis typically starts with the formation of the tetrahydroquinoline ring through a multi-step process involving cyclization reactions.
Sulfonylation: : Introduction of the propane-1-sulfonyl group is achieved through sulfonyl chloride reagents under basic conditions.
Formation of Benzamide: : The final step involves attaching the trifluoromethylbenzamide group via an amide coupling reaction, often using coupling agents such as EDC or HATU.
Industrial production methods: : Industrial methods generally involve optimized reaction conditions for large-scale synthesis, ensuring higher yields and purity through techniques such as continuous flow chemistry and using catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the carbonyl group of the benzamide moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the quinoline moiety.
Common reagents and conditions used
Oxidation: : Typical reagents include peracids or oxidizing agents like hydrogen peroxide.
Reduction: : Common reducing agents include LiAlH4 or NaBH4 under controlled conditions.
Substitution: : Reagents such as halogenating agents or nucleophiles like thiols and amines.
Major products formed
Sulfoxides or Sulfones: : From oxidation of the sulfonyl group.
Reduced Amides: : From the reduction of the benzamide moiety.
Substituted Derivatives: : Depending on the substitution reagents used, various functionalized derivatives can be synthesized.
Scientific Research Applications
This compound has diverse applications across multiple fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use as a probe in biological assays due to its unique structural features.
Medicine: : Investigation as a potential pharmacophore in drug discovery, especially for its possible anti-inflammatory or anticancer properties.
Industry: : Applications in materials science, potentially as a precursor for the synthesis of novel materials with specific properties.
Mechanism of Action
The compound's mechanism of action is largely dependent on the context of its use. In medicinal chemistry, it might exert its effects through interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and benzamide groups are key in facilitating binding interactions through hydrogen bonds and hydrophobic interactions. The trifluoromethyl group can enhance membrane permeability, improving bioavailability.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and biological implications.
Structural Analogs with Sulfonyl/Amide Modifications
Table 1: Key Structural Analogs and Properties
Key Observations :
Sulfonyl vs. Carbonyl Groups: The propane-1-sulfonyl group in the target compound (vs. Morpholine-4-carbonyl-substituted analogs (e.g., compound 10e in ) exhibit higher molecular weights (551.47 g/mol) due to the morpholine ring and dual trifluoromethyl groups.
Trifluoromethyl Positioning :
- The target compound’s single 3-(trifluoromethyl) group contrasts with the 3,5-bis(trifluoromethyl) substitution in , which increases steric bulk and lipophilicity but may reduce solubility.
Positional Isomerism :
- The 6-position isomer (3-methoxybenzamide, ) shows a lower molecular weight (388.48 g/mol) and reduced fluorination, suggesting divergent pharmacokinetic profiles.
Key Findings :
- mTOR Inhibition : Morpholine-substituted analogs () demonstrate robust mTOR inhibition, attributed to the morpholine ring’s ability to occupy hydrophobic pockets in the kinase domain. The target compound lacks this moiety, suggesting divergent biological targets.
- Solubility Trade-offs : The propane-1-sulfonyl group in the target compound may offer better aqueous solubility compared to bis(trifluoromethyl)-substituted analogs (e.g., 10e in ), which prioritize potency over solubility.
- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism, a feature shared with bis(trifluoromethyl) analogs but absent in non-fluorinated derivatives (e.g., methoxy-substituted isomer in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
